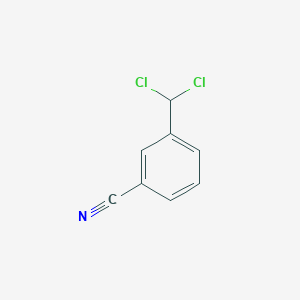

3-(Dichloromethyl)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5Cl2N |

|---|---|

Molekulargewicht |

186.03 g/mol |

IUPAC-Name |

3-(dichloromethyl)benzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H |

InChI-Schlüssel |

FFISZUWGEVCWDO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(Cl)Cl)C#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Dichloromethyl Benzonitrile

2 Nucleophilic Aromatic Substitution (SNAr) Routes to the Nitrile Group

Nucleophilic aromatic substitution (SNAr) is another pathway for introducing a nucleophile, such as cyanide, onto an aromatic ring. orgoreview.com This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.

A critical requirement for the SNAr mechanism is the presence of one or more strong electron-withdrawing groups positioned ortho or para to the leaving group. harvard.edu These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The dichloromethyl group is electron-withdrawing, but in the case of a precursor like 1-chloro-3-(dichloromethyl)benzene, it is in the meta position relative to the leaving group. A meta-substituent cannot delocalize the negative charge of the Meisenheimer complex via resonance. Consequently, it provides only weak activation through an inductive effect. Therefore, the direct cyanation of a 3-(dichloromethyl)aryl halide via a traditional SNAr reaction is mechanistically disfavored and would require exceptionally harsh conditions of high temperature and pressure, making it a generally impractical and low-yielding synthetic route. Transition metal-catalyzed methods are vastly superior for this particular transformation.

Novel and Green Chemistry Approaches in 3-(Dichloromethyl)benzonitrile Synthesis

Recent research has emphasized the development of environmentally benign and highly efficient synthetic routes. These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.

Solvent-free reactions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions and simplifying purification processes. cymitquimica.com For the synthesis of this compound, solvent-free conditions can be achieved by reacting neat 3-methylbenzonitrile (B1361078) with a solid or liquid chlorinating agent under photochemical or thermal initiation. This approach reduces solvent waste and can lead to higher reaction concentrations, potentially shortening reaction times. sigmaaldrich.com

Solid-phase synthesis, a technique where molecules are covalently bound to a solid support during a series of reactions, offers advantages in purification by simply filtering the resin-bound product. google.com While this methodology is well-established for synthesizing peptides and complex heterocyclic compounds, its specific application for the preparation of small molecules like this compound is not extensively documented in current literature. mdpi.comuni-regensburg.de The strategy would involve anchoring a suitable precursor to a polymer resin, performing the dichlorination, and subsequently cleaving the final product from the support.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. scispace.com This approach can be applied to the dichlorination of 3-methylbenzonitrile by avoiding high-energy UV light and hazardous reagents like elemental chlorine. researchgate.net

One innovative photocatalytic method uses potassium poly(heptazine imide) (K-PHI), a heterogeneous photocatalyst, to generate dichloromethyl radicals directly from chloroform (B151607) under blue light irradiation. google.comacs.org These radicals can then add to suitable precursors to form the dichloromethyl group. Another approach involves the use of inexpensive and stable chlorinating agents, such as N,N-dichloroacetamide, which can be activated by visible light to chlorinate the benzylic position of substituted toluenes in a metal-free process. scispace.com These methods offer high selectivity and proceed at room temperature, aligning with green chemistry principles.

Electrocatalytic methods provide an alternative for generating reactive species in a controlled manner. researchgate.net While widely used for other transformations, their application to the direct benzylic dichlorination of 3-methylbenzonitrile is less common. However, electrochemistry is used for related C-H amidation reactions involving benzonitrile (B105546) derivatives, indicating its potential for activating C-H bonds under mild conditions.

A key aspect of green chemistry is the replacement of hazardous reagents with safer, more sustainable alternatives. In the context of synthesizing this compound, this involves moving away from gaseous chlorine. scispace.comresearchgate.net Modern chlorinating agents are often solid, stable, and easier to handle.

Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) are prominent examples of safer chlorinating reagents used for benzylic chlorination. sid.ir These reagents can be activated by radical initiators or light to achieve controlled chlorination. A catalyst-free system employing potassium peroxymonosulfate (B1194676) (KHSO₅) and potassium chloride (KCl) has been shown to be effective for the regioselective chlorination of toluene, offering a non-toxic and inexpensive option. mdpi.com Furthermore, ionic liquids have been investigated as catalysts for the chlorination of toluene, in some cases favoring electrophilic substitution on the aromatic ring but also influencing the competition between ring and side-chain chlorination. acs.orgorganic-chemistry.org

| Reagent/System | Type | Advantages | Disadvantages/Limitations |

| Chlorine Gas (Cl₂) | Traditional | Inexpensive, highly reactive | Toxic gas, poor selectivity (over-chlorination), requires UV light |

| Trichloroisocyanuric Acid (TCCA) | Green Alternative | Solid, stable, safe to handle, high chlorine content | Often requires a catalyst or initiator |

| N-Chlorosuccinimide (NCS) | Green Alternative | Solid, stable, selective under specific conditions | Lower chlorine content than TCCA, can require initiators |

| KHSO₅ / KCl | Green Alternative | Catalyst-free, uses non-toxic and inexpensive salts | Requires a biphasic solvent system, selectivity depends on solvent |

| N,N-dichloroacetamide | Green Alternative | Inexpensive, stable, can be activated by visible light | Metal-free but may require specific photochemical setups |

This table provides a comparative overview of traditional versus sustainable chlorinating agents applicable to benzylic chlorination.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions and process design. Key strategies involve process intensification and the rational design of catalysts and ligands.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net For the synthesis of this compound, particularly via photochemical routes, continuous-flow chemistry offers significant advantages over traditional batch reactors. google.com

Flow reactors, typically consisting of small-diameter tubing coiled around a light source, provide superior light penetration, precise temperature control, and enhanced safety by minimizing the volume of reactive intermediates at any given time. acs.org These factors lead to improved reaction selectivity and reproducibility. vapourtec.com For instance, in the photochemical chlorination of substituted toluenes, flow chemistry allows for the fine-tuning of residence time and reagent stoichiometry to selectively target the formation of the desired chlorinated product while minimizing the formation of mono- and trichlorinated impurities. sustech.edu.cnresearchgate.net This level of control is crucial for producing this compound with high purity. The scalability of flow processes is another key advantage, allowing for the production of multi-gram or even kilogram quantities by extending the operation time. acs.org

| Parameter | Batch Reactor | Flow Reactor | Advantage of Flow Chemistry |

| Light Penetration | Poor and non-uniform (Beer-Lambert law) | Excellent and uniform | Higher efficiency, consistent product quality |

| Heat Transfer | Limited surface-area-to-volume ratio | High surface-area-to-volume ratio | Precise temperature control, improved safety |

| Mixing | Often inefficient, can be variable | Efficient and rapid diffusion-based mixing | Enhanced reaction rates and selectivity |

| Safety | Large volume of hazardous materials | Small reaction volume at any time | Inherently safer, reduced risk of thermal runaway |

| Scalability | Difficult, requires reactor redesign | Straightforward, by extending run time ("scale-out") | Faster process development and production |

This table compares key operational parameters between batch and continuous flow reactors for photochemical benzylic chlorination.

In catalytic routes to this compound, optimizing catalyst performance is critical. Catalyst loading must be carefully balanced; insufficient loading leads to low conversion rates, while excessive loading can increase costs and sometimes promote side reactions. nih.gov

Ligand design is paramount in metal-catalyzed C-H functionalization reactions. ucsd.edu Although direct catalytic dichlorination is less common than radical-based methods, principles from related C-H halogenation reactions are relevant. For instance, in palladium-catalyzed C-H halogenation, ligands are used to direct the catalyst to a specific C-H bond, thereby controlling regioselectivity. In copper-catalyzed reactions involving benzyl (B1604629) halides, the rational design of chiral N,N,N-ligands has been shown to control enantioselectivity and promote the desired cross-coupling pathway. nih.gov For the synthesis of this compound, should a metal-catalyzed pathway be employed, the ligand's electronic and steric properties would be optimized to enhance catalyst activity and prevent deactivation, while ensuring high selectivity for the dichlorinated product over other chlorinated species.

Impurity Profiling and Mitigation during Synthesis

The synthesis of this compound, a key intermediate in the production of various specialty chemicals, demands stringent control over reaction conditions to minimize the formation of impurities. The most common synthetic route involves the free-radical chlorination of 3-methylbenzonitrile (m-tolunitrile). This process, while direct, can lead to a range of structurally related impurities through under-chlorination, over-chlorination, and hydrolysis. Effective impurity profiling is crucial for developing mitigation strategies that ensure the final product meets high purity standards.

The primary impurities encountered during the synthesis are the mono-chlorinated and tri-chlorinated analogues of the desired product, namely 3-(chloromethyl)benzonitrile (B1583590) and 3-(trichloromethyl)benzonitrile, respectively. simsonpharma.comnih.gov The formation of these impurities is directly related to the stoichiometry and control of the chlorinating agent. Furthermore, the starting material, 3-methylbenzonitrile, may remain if the reaction does not proceed to completion. Another significant impurity is 3-cyanobenzaldehyde (B1676564), which can arise from the hydrolysis of the dichloromethyl group under certain conditions, particularly during workup or purification. google.comchemicalbook.com

Mitigation of these impurities involves a multi-faceted approach combining precise control of reaction parameters with effective purification techniques. Controlling the molar ratio of the chlorinating agent to the starting material is paramount. Careful monitoring of the reaction progress, often through techniques like Gas Chromatography (GC), allows for the reaction to be quenched at the optimal point, maximizing the yield of the desired dichlorinated product while minimizing the formation of over- and under-chlorinated species. Temperature and initiator concentration also play vital roles in controlling the selectivity of the chlorination process.

Post-synthesis purification typically involves fractional distillation under reduced pressure to separate the desired product from impurities with different boiling points. Crystallization can also be an effective method for removing certain impurities. google.com To prevent the formation of 3-cyanobenzaldehyde, exposure of the product to moisture and high temperatures should be minimized, and anhydrous conditions are often preferred during processing and storage.

Table 1: Common Impurities in the Synthesis of this compound

| Impurity Name | IUPAC Name | Origin |

| 3-Methylbenzonitrile | 3-Methylbenzonitrile | Unreacted starting material |

| 3-(Chloromethyl)benzonitrile | 3-(Chloromethyl)benzonitrile | Under-chlorination of 3-methylbenzonitrile nih.gov |

| 3-(Trichloromethyl)benzonitrile | 3-(Trichloromethyl)benzonitrile | Over-chlorination of 3-methylbenzonitrile simsonpharma.com |

| 3-Cyanobenzaldehyde | 3-Cyanobenzaldehyde | Hydrolysis of this compound google.com |

Table 2: Mitigation and Control Strategies for Impurities

| Impurity | Mitigation Strategy | Control Parameters | Purification Method |

| 3-Methylbenzonitrile | Ensure complete reaction. | Reaction time, temperature, initiator concentration. | Fractional distillation. |

| 3-(Chloromethyl)benzonitrile | Precise control of chlorinating agent. | Stoichiometric ratio of chlorinating agent. | Fractional distillation. |

| 3-(Trichloromethyl)benzonitrile | Avoid excess chlorinating agent. | Stoichiometric ratio of chlorinating agent, reaction monitoring (GC). | Fractional distillation, crystallization. |

| 3-Cyanobenzaldehyde | Maintain anhydrous conditions. | Minimize water content during reaction and workup. | Column chromatography, careful handling to avoid moisture. |

Reactivity and Mechanistic Investigations of 3 Dichloromethyl Benzonitrile

Reactivity Profiles of the Dichloromethyl Moiety

The dichloromethyl group is a key reactive center in 3-(dichloromethyl)benzonitrile, susceptible to a variety of transformations including nucleophilic substitution and hydrolysis. Its reactivity is attributed to the presence of two chlorine atoms, which are effective leaving groups, and the benzylic nature of the carbon atom.

The dichloromethyl carbon of this compound is electrophilic and readily undergoes attack by nucleophiles. This can result in the substitution of one or both chlorine atoms.

A notable example is the reaction with secondary amines, such as morpholine (B109124). This compound reacts with morpholine, leading to the formation of a 3-(dimorpholinomethyl)benzonitrile intermediate. google.com This reaction proceeds via a stepwise nucleophilic substitution where the nitrogen atom of morpholine displaces the chloride ions. This intermediate is pivotal in the synthesis of other valuable compounds.

Another illustration of nucleophilic attack at the dichloromethyl group is its reaction with sulfur nucleophiles. Dichloromethylarenes, in general, react with S-methyl diethylthiophosphinate. The thiol sulfur atom attacks the methine carbon, displacing the chlorine atoms. semanticscholar.org This can lead to both mono- and di-substituted products, offering a pathway to arenecarbaldehyde dimethyl dithioacetals. semanticscholar.org

Table 1: Nucleophilic Substitution Reaction of this compound

| Nucleophile | Product | Reference |

|---|---|---|

| Morpholine | 3-(Dimorpholinomethyl)benzonitrile | google.com |

| S-Methyl Diethylthiophosphinate | Mono- and di(dechloromethylthioylation) products | semanticscholar.org |

The dichloromethyl group is susceptible to hydrolysis, a reaction of significant synthetic utility for the formation of aldehydes. The hydrolysis of this compound to 3-cyanobenzaldehyde (B1676564) is a well-documented transformation. google.com

This conversion is often achieved by first reacting the this compound with morpholine to form 3-(dimorpholinomethyl)benzonitrile, which is then hydrolyzed under acidic conditions. google.com The hydrolysis can be carried out using hydrochloric acid at a pH range of 1-2 and a temperature of 60 to 90 °C. google.com This two-step approach provides a high-purity route to 3-cyanobenzaldehyde. google.com Direct hydrolysis of benzal halides can also be accomplished with a zinc catalyst. google.com

Table 2: Hydrolysis of this compound Intermediate for 3-Cyanobenzaldehyde Synthesis

| Intermediate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(Dimorpholinomethyl)benzonitrile | 6M HCl, 60°C, 4h | 3-(Cyanomethyl)benzonitrile | 89% | |

| 3-(Dimorpholinomethyl)benzonitrile | 35% Hydrochloric acid, 60-90°C, pH 1-2 | 3-Cyanobenzaldehyde | High | google.com |

While the generation of carbenoid intermediates directly from this compound is not extensively documented, the formation of carbenes and carbenoids from dihalomethanes is a known chemical process. libretexts.orglibretexts.org Carbenoids are species that exhibit carbene-like reactivity. libretexts.orgresearchgate.net For instance, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) by reaction with a strong base like potassium hydroxide (B78521). libretexts.org This process involves deprotonation to form the trichloromethanide anion, which then expels a chloride ion to give dichlorocarbene. libretexts.org

It is plausible that under specific basic conditions, this compound could potentially form a related carbenoid species. Such an intermediate would be highly reactive and could participate in reactions like cyclopropanation with alkenes. libretexts.org However, this remains a topic for further investigation for this specific compound. The insertion of enzymatically generated carbenoids into N-H bonds has also been demonstrated, highlighting the synthetic potential of these reactive intermediates. nih.gov

Transformations Involving the Nitrile Functionality

The nitrile group of this compound is also a site of significant chemical reactivity, capable of undergoing both reduction and nucleophilic addition reactions.

The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

The reduction to a primary amine is a common transformation. wikipedia.org Catalytic hydrogenation using reagents like Raney nickel, palladium, or platinum is an effective method. wikipedia.org For instance, a system of Raney Nickel and potassium borohydride (B1222165) (KBH₄) in ethanol (B145695) can efficiently reduce aromatic nitriles to primary amines in high yields. semanticscholar.org Other reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride also effectively reduce a wide range of aromatic nitriles. nih.govorganic-chemistry.org The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) is also a standard method for this conversion. wikipedia.orglibretexts.org

Alternatively, the nitrile group can be partially reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent for this purpose. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78°C, to prevent over-reduction to the amine. libretexts.orgcommonorganicchemistry.com The mechanism involves the formation of an imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orglibretexts.orgchemistrysteps.com

Table 3: General Methods for the Reduction of Aromatic Nitriles

| Product | Reagent(s) | General Conditions | Reference(s) |

|---|---|---|---|

| Primary Amine | Raney Ni / KBH₄ | Ethanol, room temperature to 65°C | semanticscholar.org |

| Primary Amine | Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | nih.govorganic-chemistry.org |

| Primary Amine | Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents and pressures | wikipedia.org |

| Primary Amine | LiAlH₄ | Ether or THF, followed by aqueous workup | wikipedia.orglibretexts.org |

| Aldehyde | DIBAL-H | Toluene or other non-polar solvents, low temperature (e.g., -78°C), followed by aqueous workup | commonorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com |

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles.

Alcoholysis: In the presence of a strong base like sodium methoxide (B1231860), alcohols can add to the nitrile group. A study on the related compound, 3-trichloromethylbenzonitrile, showed that it reacts with sodium methoxide to yield 5-dimethoxymethyl-2-methoxybenzonitrile. researchgate.net This suggests that under similar conditions, this compound could undergo nucleophilic addition of the methoxide ion to the nitrile carbon, potentially followed by further reactions.

Aminolysis: The addition of amines to nitriles is a fundamental reaction for the synthesis of amidines. semanticscholar.org These reactions can be catalyzed by various reagents, including Lewis acids or by the formation of an imidate intermediate which then reacts with an amine. semanticscholar.orgnih.gov Theoretical studies on the nucleophilic addition of amines to nitriles indicate that the reaction often proceeds through a concerted mechanism involving a six-membered transition state. researchgate.net

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group in this compound can potentially participate in cycloaddition reactions, most notably [3+2] cycloadditions where it acts as a dipolarophile or is converted into a 1,3-dipole.

One of the most common cycloaddition reactions involving nitriles is their reaction with nitrile oxides to form 1,2,4-oxadiazoles. However, a more versatile approach involves the in situ generation of a 1,3-dipole from the nitrile itself. For instance, nitrile oxides can be generated from aldoximes and subsequently react with various dipolarophiles. nih.gov In the context of this compound, the nitrile group could theoretically react as a dipolarophile with a variety of 1,3-dipoles such as azides, nitrones, or nitrile oxides. researchgate.netnycu.edu.tw

A prominent example is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. nih.govbeilstein-journals.org These reactions are often studied computationally using Density Functional Theory (DFT) to predict selectivity and mechanism. researchgate.netresearchgate.net Such studies reveal that the reactions can be highly regioselective and that their mechanism can be described as a concerted, though often asynchronous, process. researchgate.net The polarity of the reaction, influenced by the electronic character of the substituents on both the dipole and the dipolarophile, plays a key role in determining the activation energy. researchgate.net

For this compound, the electron-withdrawing nature of both the nitrile and the dichloromethyl group would influence its reactivity as a dipolarophile. Theoretical studies on similar systems, such as benzonitrile (B105546) oxide reacting with various ethylenic derivatives, help in understanding the molecular mechanism. researchgate.net The reaction's regioselectivity is often governed by both steric and electronic factors, with frontier molecular orbital (FMO) theory providing a useful predictive model. nycu.edu.tw

Table 1: Theoretical [3+2] Cycloaddition Reactions of this compound (This table is illustrative, based on the general reactivity of benzonitriles)

| 1,3-Dipole | Dipolarophile | Product Class | Expected Controlling Factors |

|---|---|---|---|

| Phenyl Azide (B81097) | This compound | Tetrazole | Electronic demand, Steric hindrance |

| Benzonitrile Oxide | This compound | 1,2,4-Oxadiazole | FMO energies (LUMO of nitrile, HOMO of dipole) |

| C,N-Diphenylnitrone | This compound | 1,2,4-Oxadiazolidine | Regioselectivity, Stereoselectivity |

Synergistic and Orthogonal Reactivity of Dichloromethyl and Nitrile Groups

The presence of two distinct reactive sites, the dichloromethyl (-CHCl₂) group and the nitrile (-C≡N) group, on the same aromatic ring allows for complex reactivity patterns. These groups can react synergistically, where one influences the reactivity of the other, or orthogonally, where one can be manipulated selectively without affecting the other.

The dichloromethyl group is susceptible to hydrolysis to form an aldehyde (3-cyanobenzaldehyde) and can undergo nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine. cymitquimica.com This dual reactivity makes the compound a versatile intermediate in synthesis. cymitquimica.comsmolecule.com The challenge and opportunity lie in controlling the selectivity of these transformations. For instance, the selective hydrolysis of the -CHCl₂ group in the presence of the nitrile, or vice versa, would be an example of orthogonal reactivity.

Intramolecular cyclization reactions offer a powerful method for constructing heterocyclic systems. For this compound, such reactions would typically require prior modification of one of the functional groups to generate a nucleophilic or electrophilic center that can react with the other group.

A plausible synthetic route could involve the conversion of the dichloromethyl group into a functional group capable of attacking the nitrile. For example, if the -CHCl₂ group is converted to an amino group via substitution and reduction, the resulting aminomethyl derivative could potentially undergo an intramolecular cyclization with the nitrile group to form a dihydroisoquinoline derivative, particularly upon activation of the nitrile.

Alternatively, cascade reactions involving ortho-carbonyl substituted benzonitriles have been shown to lead to isoindolin-1-ones. acs.orgnih.gov While this compound does not have an ortho-carbonyl group, this highlights the potential for the nitrile group to participate in intramolecular cyclizations when a suitable electrophilic site is present on the ring. acs.orgnih.gov For example, a reaction could be designed where a nucleophile initially attacks the dichloromethyl group, and a subsequent intramolecular step involves the nitrile. The initiation of such cyclizations often requires a catalyst or specific reaction conditions to activate the participating functional groups. mdpi.comrsc.org

Inductive and Resonance Effects: Both groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution via their electron-withdrawing inductive effects. The nitrile group also exerts a deactivating resonance effect. These effects would direct incoming electrophiles to the meta-positions relative to each group (positions 4, 6, and 2).

Reactivity of the Nitrile Group: The electron-withdrawing dichloromethyl group, positioned meta to the nitrile, will increase the electrophilicity of the nitrile carbon. This could enhance the rate of nucleophilic attack on the nitrile, for example, in hydrolysis or cycloaddition reactions where the nitrile acts as the electrophile.

Reactivity of the Dichloromethyl Group: The nitrile group's electron-withdrawing effect will influence the stability of any carbocationic intermediates formed at the benzylic position during nucleophilic substitution reactions on the dichloromethyl group.

In cascade reactions of ortho-carbonyl-substituted benzonitriles, the nature of the substituents on the participating benzene rings has been shown to affect product yields and diastereomeric ratios, demonstrating the critical role of electronic effects. nih.gov

Elucidation of Reaction Mechanisms

To fully understand the reactivity of this compound, detailed mechanistic studies would be required. These investigations typically involve a combination of kinetic studies and labeling experiments.

Kinetic studies are fundamental to determining the rate law of a reaction, which provides insight into the composition of the transition state in the rate-determining step. For a hypothetical reaction, such as the hydrolysis of the dichloromethyl group to an aldehyde, a kinetic study would involve systematically varying the concentrations of the reactant and any catalysts while monitoring the rate of product formation.

For example, in the catalytic hydration of benzonitrile, researchers have determined the reaction order with respect to the substrate, catalyst, and other reagents by plotting the initial reaction rates against the concentration of each species. rsc.org A similar approach could be applied to reactions of this compound. By plotting the logarithm of the observed rate constant (k_obs) against the logarithm of the concentration of a reactant, the order of the reaction with respect to that reactant can be determined from the slope of the line. rsc.orgacs.org

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction (Based on methodology from studies on benzonitrile hydrogenation) acs.org

| Experiment | Initial [Substrate] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 6.0 x 10⁻⁵ |

From this illustrative data, doubling the substrate concentration doubles the rate, indicating a first-order dependence on the substrate. Doubling the catalyst concentration quadruples the rate, suggesting a second-order dependence on the catalyst under these hypothetical conditions.

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms and determining which bonds are broken or formed in the rate-determining step. acs.orgresearchgate.net

Kinetic Isotope Effect (KIE): Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can change the rate of a reaction if a bond to that atom is broken or formed in the rate-determining step. For instance, in a proposed mechanism where a C-H bond at the dichloromethyl group is cleaved in the slow step, one would expect a primary kinetic isotope effect (kH/kD > 1) upon replacing the hydrogen with deuterium. The absence of a significant KIE (kH/kD ≈ 1) would suggest that this C-H bond cleavage is not rate-limiting. beilstein-journals.org Such experiments have been used to probe the mechanism of various reactions, including hydrogen transfer and enzyme-catalyzed processes. rsc.org

Tracer Studies: Isotopes like ¹³C, ¹⁵N, or ¹⁸O can be incorporated into the this compound molecule to follow the fate of specific atoms. openmedscience.com For example, in a hydrolysis reaction of the nitrile group, using ¹⁸O-labeled water (H₂¹⁸O) would result in the incorporation of ¹⁸O into the resulting amide or carboxylic acid product. This would confirm that the oxygen atom comes from the solvent, a key detail in the hydrolysis mechanism. Similarly, ¹³C labeling of the nitrile carbon could be used in cycloaddition or cyclization reactions to definitively track the transformation of the nitrile moiety. researchgate.net

These mechanistic techniques, while not yet extensively applied to this compound itself, represent the standard and essential methodologies for investigating its rich and complex potential chemistry.

Derivatization and Functionalization of 3 Dichloromethyl Benzonitrile

Conversion to Substituted Benzonitriles

The dichloromethyl group of 3-(Dichloromethyl)benzonitrile is a key handle for introducing various oxygen- and nitrogen-containing functionalities, leading to the synthesis of a wide array of substituted benzonitriles.

Aldehyde and Carboxylic Acid Derivatives

The dichloromethyl group can be readily hydrolyzed to an aldehyde functional group. A common method involves reacting this compound with morpholine (B109124) to form an intermediate, which is then hydrolyzed with an acid, such as hydrochloric acid, to yield 3-cyanobenzaldehyde (B1676564). espublisher.com The reaction temperature for the hydrolysis is typically maintained between 60 and 90 °C. espublisher.com

Furthermore, the related compound 3-(chloromethyl)benzonitrile (B1583590) can be oxidized to 3-cyanobenzoic acid. This transformation can be achieved using an oxidizing agent in the presence of a catalyst. One patented method describes the use of hydrogen peroxide with a vanadyl sulfate (B86663) and sodium tungstate (B81510) catalyst. uakron.edu The nitrile group can also be hydrolyzed to a carboxylic acid. For instance, the enzymatic hydrolysis of benzonitrile (B105546) using a nitrilase from Aspergillus niger can produce benzoic acid. cuni.cz This suggests that this compound could potentially be converted to 3-carboxybenzaldehyde or a related carboxylic acid derivative through a combination of hydrolysis steps.

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | 1. Morpholine2. HCl, 60-90 °C | 3-Cyanobenzaldehyde | espublisher.com |

| 3-(Chloromethyl)benzonitrile | H₂O₂, Vanadyl sulfate, Sodium tungstate | 3-Cyanobenzoic acid | uakron.edu |

| Benzonitrile | Nitrilase from Aspergillus niger | Benzoic acid | cuni.cz |

Amine and Amide Derivatives

The nitrile group of this compound can be converted into an amide. A general method for the hydration of nitriles to amides involves using a platinum-containing catalyst. orgsyn.org Another approach is the base-mediated hydration of nitriles to amides using sodium hydroxide (B78521) in isopropanol (B130326) at elevated temperatures. oatext.com For example, benzonitrile can be converted to benzamide (B126) in high yield using this method. oatext.com These general procedures suggest that this compound could be converted to 3-(Dichloromethyl)benzamide.

The dichloromethyl group can also be a site for amination. Reductive amination, a process that involves the reaction of a carbonyl group with an amine to form an imine, followed by reduction to an amine, is a common method for forming C-N bonds. clockss.org Given that this compound can be converted to 3-cyanobenzaldehyde, subsequent reductive amination could introduce an amine functionality.

Additionally, the related 4-(chloromethyl)benzonitrile (B47464) has been shown to react with amines like 3-nitroaniline (B104315) in the presence of potassium carbonate to form the corresponding secondary amine. beilstein-journals.org This suggests a pathway for direct amination at the benzylic position.

| Starting Material | Reagents and Conditions | Product | Reference |

| Benzonitrile | Platinum catalyst, water | Benzamide | orgsyn.org |

| Benzonitrile | NaOH, Isopropanol, 60 °C | Benzamide | oatext.com |

| 4-(Chloromethyl)benzonitrile | 3-Nitroaniline, K₂CO₃, Ethanol (B145695), Reflux | 4-{[(3-Nitrophenyl)amino]methyl}benzonitrile | beilstein-journals.org |

Ether and Ester Linkages

The formation of ether linkages from this compound can be envisioned through the Williamson ether synthesis. This reaction typically involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.com While direct etherification of this compound might be complex, its conversion to 3-(hydroxymethyl)benzonitrile, followed by reaction with an alkyl halide, or conversion to 3-(chloromethyl)benzonitrile and reaction with an alkoxide, are plausible routes. For instance, the etherification of 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) with 1-butanol (B46404) can be achieved using a phase-transfer catalyst. thieme-connect.com Iron(III) triflate has also been shown to be an effective catalyst for the direct etherification of alcohols. nih.gov

Ester linkages can be formed through the reaction of a carboxylic acid and an alcohol, often facilitated by a coupling agent. Dicyclohexylcarbodiimide (DCC) is a common reagent used for this purpose. researchgate.net Therefore, conversion of this compound to either 3-cyanobenzoic acid or 3-(hydroxymethyl)benzonitrile would provide a precursor for esterification reactions. A direct synthesis of esters from carboxylic acids and dichloromethane (B109758) has also been reported, proceeding under mild conditions. rsc.org

| Reaction Type | General Reagents and Conditions | Potential Product from this compound derivative | General Reference |

| Williamson Ether Synthesis | Alkoxide, Alkyl halide | 3-(Alkoxymethyl)benzonitrile | masterorganicchemistry.com |

| DCC-mediated Esterification | Carboxylic acid, Alcohol, DCC | 3-Cyanobenzyl ester or Ester of 3-cyanobenzoic acid | researchgate.net |

Introduction of Heteroatoms and Ring Systems

The reactive nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, where the dichloromethyl group can participate in cyclization reactions.

Nitrogen-Containing Heterocycles (e.g., Imidazoles, Triazoles)

The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). nih.gov By first converting this compound to 3-cyanobenzaldehyde, it can serve as the aldehyde component in such multicomponent reactions to generate imidazole (B134444) rings bearing a 3-cyanophenyl substituent. For example, the reaction of benzil, an aldehyde, and a primary amine on a silica (B1680970) gel surface under microwave irradiation can produce tetrasubstituted imidazoles. nih.gov

Triazoles can also be synthesized using precursors derived from this compound. One common method for synthesizing 1,2,4-triazoles is the reaction of hydrazines with formamide (B127407) under microwave irradiation. organic-chemistry.org A more direct route involving the nitrile group is the copper-catalyzed reaction of nitriles with amidines. organic-chemistry.org By converting this compound to the corresponding amidine, it could then be cyclized to form a triazole. A study on the synthesis of 1,2,3-triazoles involved the use of 3-azidobenzonitrile, which was obtained from 3-aminobenzonitrile. researchgate.net This highlights a potential pathway where this compound is first converted to an amine and then to an azide (B81097) before cyclization.

| Heterocycle | General Synthetic Strategy | Role of this compound | General Reference |

| Imidazole | Condensation of a 1,2-dicarbonyl, aldehyde, amine, and ammonium acetate | Precursor to 3-cyanobenzaldehyde | nih.gov |

| 1,2,4-Triazole | Reaction of hydrazines and formamide | Can be derivatized to participate | organic-chemistry.org |

| 1,2,3-Triazole | Cycloaddition of an azide and an alkyne | Can be converted to an azide precursor | researchgate.net |

Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing furans. organic-chemistry.org While not a direct precursor, derivatives of this compound could potentially be elaborated into 1,4-dicarbonyl compounds, which could then undergo cyclization to form a furan ring with a cyanophenyl substituent. Another approach is the Feist-Bénary furan synthesis, where α-halo ketones react with β-dicarbonyl compounds. ambeed.com

The synthesis of pyrans can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones. A one-pot synthesis of 2-amino-pyran derivatives involves the reaction of an aldehyde, malononitrile, and a C-H activated acid. researchgate.net By using 3-cyanobenzaldehyde, derived from this compound, pyran rings with the 3-cyanophenyl group can be constructed.

| Heterocycle | General Synthetic Strategy | Role of this compound | General Reference |

| Furan | Paal-Knorr synthesis (cyclization of 1,4-dicarbonyls) | Can be derivatized into a dicarbonyl precursor | organic-chemistry.org |

| Pyran | Reaction of an aldehyde, malononitrile, and a C-H activated acid | Precursor to 3-cyanobenzaldehyde | researchgate.net |

Sulfur-Containing Derivatives

The introduction of sulfur-containing functional groups into the this compound framework opens up avenues for the synthesis of compounds with potentially interesting biological and material properties. The dichloromethyl group serves as a reactive electrophilic handle for the facile introduction of sulfur nucleophiles.

One notable transformation involves the reaction of the related 3-(trichloromethyl)benzonitrile with methyl thioglycolate. researchgate.net In this reaction, instead of a simple substitution at the trihalomethyl group, a more complex transformation occurs, leading to the displacement of the cyanide group and the formation of an acetate derivative. researchgate.net This highlights the nuanced reactivity of the benzonitrile scaffold, where the interplay between the nitrile and the haloalkyl group dictates the final product. While this specific example utilizes the trichloro-analogue, the underlying principles of nucleophilic attack can be extrapolated to the dichloromethyl compound, suggesting that reactions with various thiols could lead to a diverse range of sulfur-containing products. The increased nucleophilicity of sulfur compared to oxygen makes thiols particularly effective partners in substitution reactions. libretexts.org

The general reactivity of benzylic halides with sulfur nucleophiles is well-established. For instance, the reaction of chloromethylated benzonitriles with thiols is a known method for the synthesis of the corresponding thioethers. smolecule.com This suggests that this compound would readily react with a variety of sulfur nucleophiles, such as thiols (R-SH), to yield dithioacetal derivatives or other sulfur-containing products, depending on the reaction conditions and the stoichiometry of the reactants. The synthesis of 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles from 2-halobenzonitriles further illustrates the feasibility of introducing multiple sulfur-containing moieties onto the benzonitrile core, albeit on a different isomer. clockss.org

Lawesson's reagent, a powerful thionating agent, also presents a viable route for the synthesis of sulfur-containing heterocycles from derivatives of this compound. researchgate.net For example, if the nitrile group were to be converted to an amide, subsequent treatment with Lawesson's reagent could yield the corresponding thioamide, a versatile intermediate for further cyclization reactions.

| Reactant | Sulfur Source | Product Type | Reference |

| 3-(Trichloromethyl)benzonitrile | Methyl thioglycolate | Acetate derivative (via cyanide displacement) | researchgate.net |

| Chloromethylated benzonitriles | Thiols | Thioethers | smolecule.com |

| 2-Halobenzonitriles | Disodium sulfide (B99878) and chloromethyl sulfides | 2-{[(Alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles | clockss.org |

Exploration of Polyfunctionalized Analogues

The strategic functionalization of this compound can be significantly enhanced through the use of tandem reactions and one-pot transformations, allowing for the rapid construction of complex molecular frameworks from simple starting materials.

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer an efficient and atom-economical approach to molecular complexity. dtu.dk The reactivity of the dichloromethyl and nitrile groups in this compound makes it an ideal candidate for such processes.

For instance, cascade reactions involving ortho-carbonyl-substituted benzonitriles and sulfonyl compounds have been shown to produce complex heterocyclic structures like isoindolin-1-ones in a single step. nih.govacs.org While these examples utilize a different substitution pattern, they demonstrate the potential for the nitrile group to participate in intramolecular cyclization cascades. A similar strategy could be envisioned for derivatives of this compound, where initial reaction at the dichloromethyl group could be followed by a nitrile-involved cyclization.

One-pot syntheses of various nitrogen-containing heterocycles, such as pyrimidines and quinazolines, have been developed starting from functionalized benzonitriles. ajol.inforsc.org These methods often involve the reaction of the nitrile group with other reagents to build up the heterocyclic ring system. The dichloromethyl group could be pre-functionalized or could participate directly in these transformations, leading to highly substituted and polyfunctionalized products.

The development of synthetic routes to complex molecular architectures is a cornerstone of modern organic chemistry. The this compound scaffold can serve as a key building block in the synthesis of intricate molecules.

The synthesis of 3,3-dialkylated isoindolin-1-ones and 3-methyleneisoindolin-1-ones from ortho-carbonyl-substituted benzonitriles highlights the power of cascade reactions to build complex polycyclic systems. nih.govacs.org These reactions proceed under mild conditions and without the need for transition metal catalysts, making them highly attractive from a green chemistry perspective. nih.gov The construction of such tetrasubstituted carbon centers is often a significant synthetic challenge. researchgate.net

Furthermore, the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives as potential PD-1/PD-L1 inhibitors showcases how the benzonitrile moiety can be incorporated into larger, biologically relevant molecules through multi-step synthetic sequences. nih.gov In these syntheses, the nitrile group often remains intact while other parts of the molecule are elaborated, demonstrating the chemoselectivity that can be achieved in the functionalization of such compounds.

| Reaction Type | Starting Material (Analogue) | Product Class | Key Features | References |

| Cascade Reaction | ortho-Carbonyl-substituted benzonitriles | Isoindolin-1-ones | One-pot, metal-free, high complexity | nih.govacs.org |

| One-Pot Synthesis | Functionalized benzonitriles | Pyrimidines, Quinazolines | Efficient access to heterocycles | ajol.inforsc.org |

| Multi-step Synthesis | Benzonitrile derivatives | Biphenyl-1,2,3-triazoles | Construction of bioactive molecules | nih.gov |

Regio- and Stereochemical Control in Derivatization Processes

Achieving precise control over the regioselectivity and stereoselectivity of reactions is paramount for the synthesis of well-defined and functionally optimized molecules. The functionalization of this compound presents both challenges and opportunities in this regard.

The development of asymmetric methods to control the stereochemistry of reactions involving this compound is crucial for accessing chiral molecules with specific biological activities.

Asymmetric cascade reactions have been successfully employed for the synthesis of 3-substituted isoindolinones with high enantioselectivity. acs.org These reactions often utilize chiral organocatalysts to induce stereocontrol during the key bond-forming steps. While this specific example does not start from this compound, it provides a clear blueprint for how asymmetric catalysis could be applied to its derivatives.

The use of chiral auxiliaries is another powerful strategy for inducing stereoselectivity. For example, in a 1,3-dipolar cycloaddition reaction, a chiral acetal (B89532) auxiliary has been shown to direct the facial selectivity of the reaction, leading to a high diastereomeric ratio. sfu.ca This approach could be adapted to derivatives of this compound to control the stereochemical outcome of various transformations.

Given the presence of two distinct reactive sites—the dichloromethyl group and the nitrile group—the ability to selectively functionalize one group while leaving the other untouched is of great importance.

The chemoselective photooxidation of benzyl (B1604629) alcohols to aldehydes in the presence of a flavin-based photocatalyst highlights the potential for mild and selective transformations. uni-regensburg.de Such methods could be employed to selectively oxidize a functional group introduced at the benzylic position of this compound without affecting the nitrile. Conversely, the nitrile group can be selectively transformed in the presence of other functional groups under specific reaction conditions. scispace.com

Regioselective functionalization of the aromatic ring of benzonitrile derivatives can be achieved through various methods. For instance, the steric hindrance of a substituent can direct the regioselective introduction of other groups. Modern techniques like C-H activation, often directed by a functional group on the molecule, offer powerful tools for the regioselective functionalization of aromatic and heterocyclic compounds. preprints.org DFT calculations can also be a valuable tool for predicting the regioselectivity of reactions on complex aromatic systems. rsc.org

| Control Type | Method | Application Example (Analogue) | Key Outcome | References |

| Stereocontrol | Asymmetric Organocatalysis | Synthesis of 3-substituted isoindolinones | High enantioselectivity | acs.org |

| Stereocontrol | Chiral Auxiliary | 1,3-Dipolar cycloaddition | High diastereoselectivity | sfu.ca |

| Chemoselectivity | Photocatalysis | Oxidation of benzyl alcohols | Selective aldehyde formation | uni-regensburg.de |

| Regioselectivity | Steric Hindrance | Functionalization of bromo-benzonitrile | Directed substitution | |

| Regioselectivity | C-H Activation | Functionalization of quinolines | Site-selective reaction | preprints.org |

Role of 3 Dichloromethyl Benzonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Agrochemical Research Compounds

No specific synthesis routes were identified where 3-(Dichloromethyl)benzonitrile is explicitly used as a direct precursor for:

Insecticidal Compound Precursors

While the broader class of benzonitriles has been explored in agrochemical research, the specific dichloromethyl derivative at the 3-position does not feature prominently in the available literature as a starting material for these applications.

Building Block for Advanced Pharmaceutical Research Intermediates

Similarly, the investigation did not uncover concrete evidence of this compound being utilized as a fundamental building block in the following pharmaceutical research contexts:

Precursors to Potential Ligands and Pharmacophores

The synthesis of complex pharmaceutical intermediates often involves a variety of functionalized aromatic compounds. wikipedia.org However, the specific contribution of this compound in creating bioactive scaffolds or as a precursor to ligands is not detailed in the reviewed sources.

Intermediate in Materials Science Research

The potential of this compound in materials science is speculative at this time, as there is a lack of published research detailing its use in the development of new materials.

Polymer Monomers and Cross-linkers

There is no readily available scientific literature that describes the use of this compound in the synthesis of polymer monomers or as a cross-linking agent. In theory, the dichloromethyl group could be hydrolyzed to an aldehyde, which could then participate in polymerization reactions, for example, to form phenol-formaldehyde type resins. However, no such applications have been reported.

Liquid Crystal Precursors

The synthesis of liquid crystals often involves the incorporation of rigid, polarizable molecular cores. While benzonitrile (B105546) derivatives are common components of liquid crystal structures, there is no specific mention in the scientific literature of this compound being used as a precursor. The potential for this compound to be transformed into mesogenic (liquid crystal-forming) structures has not been documented.

Organic Electronic Materials

Organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often feature extended π-conjugated systems. Benzonitrile derivatives can be utilized as building blocks for these materials. However, a review of the relevant literature does not indicate any specific use of this compound in the synthesis of organic semiconductors or other electronic materials.

Strategic Utility in Total Synthesis of Natural Products and Complex Molecules

The application of this compound in the total synthesis of natural products and other complex molecules is not documented in the scientific literature. The principles of convergent and divergent synthesis are well-established, but this particular compound has not been identified as a key intermediate in reported synthetic routes.

Convergence in Synthetic Routes

Convergent synthesis involves the preparation of complex molecules from several individually synthesized fragments that are later joined together. This approach is highly efficient for the synthesis of large and complex targets. There are no published examples where this compound serves as a key fragment in a convergent synthetic strategy.

Theoretical and Computational Studies on 3 Dichloromethyl Benzonitrile

Electronic Structure and Bonding Analysis

The electronic character of 3-(Dichloromethyl)benzonitrile is primarily dictated by the interplay between the electron-withdrawing nitrile (-CN) and dichloromethyl (-CHCl2) groups and the aromatic benzene (B151609) ring.

Molecular Orbital (MO) theory helps in understanding the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

Table 1: Representative Frontier Orbital Energies of Analogous Substituted Benzenes from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzonitrile (B105546) | -7.02 | -0.98 | 6.04 |

| 3-Chlorobenzonitrile | -7.15 | -1.21 | 5.94 |

| 3-(Trifluoromethyl)benzonitrile | -7.54 | -1.65 | 5.89 |

This data is illustrative and compiled from various computational studies on related molecules to demonstrate electronic trends.

The HOMO is expected to be localized primarily on the aromatic ring, with some contribution from the p-orbitals of the chlorine atoms. The LUMO is anticipated to be distributed over the benzonitrile moiety, particularly the C≡N triple bond and the ipso-carbon, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Electron density distribution maps provide a visual representation of how electrons are dispersed within the molecule. In this compound, the high electronegativity of the nitrogen and chlorine atoms leads to a non-uniform distribution of electron density.

An electrostatic potential (ESP) map would illustrate the charge distribution from the perspective of an approaching electrophile. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For this compound, the ESP map is predicted to show:

A significant region of negative electrostatic potential around the nitrogen atom of the nitrile group due to its lone pair of electrons.

Regions of positive electrostatic potential around the hydrogen atoms of the benzene ring and the hydrogen of the dichloromethyl group.

The chlorine atoms would also be surrounded by a region of negative potential, though less intense than that of the nitrogen atom. The carbon atom of the dichloromethyl group would be electron-deficient due to the pull of the two chlorine atoms.

This charge distribution suggests that the nitrogen atom is a likely site for electrophilic attack or coordination to metal ions, while the aromatic ring is activated towards nucleophilic aromatic substitution, albeit less so than if the electron-withdrawing groups were in the ortho or para positions.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation of the dichloromethyl group around the C-C bond connecting it to the benzene ring.

Conformational analysis aims to identify the stable (energy minima) and unstable (transition state) arrangements of the atoms. For the dichloromethyl group, different staggered and eclipsed conformations can be envisioned relative to the plane of the benzene ring.

Computational studies on similar molecules, such as dichlorotoluene, can provide an estimation of the energy landscape. The most stable conformer would likely have the hydrogen atom of the dichloromethyl group and one of the chlorine atoms staggered with respect to the C-C bonds of the aromatic ring to minimize steric hindrance. The transition states for rotation would correspond to eclipsed conformations, where the substituents on the methyl carbon are aligned with the plane of the benzene ring.

The energy required to rotate the dichloromethyl group from one stable conformation to another is known as the rotational barrier. The magnitude of this barrier is influenced by steric and electronic effects. While specific experimental or calculated values for this compound are not available, studies on related halogenated toluenes suggest that the rotational barrier for a dichloromethyl group would be modest, likely in the range of 2-5 kcal/mol.

Molecular dynamics simulations, if performed, would provide a more dynamic picture of the molecule's behavior over time, including the frequencies of conformational changes and the nature of intermolecular interactions in different environments. In a condensed phase, dipole-dipole interactions and van der Waals forces would govern the packing and bulk properties of this compound.

Table 2: Estimated Rotational Barriers for Dichloromethyl Group in Aromatic Compounds

| Compound | Method | Rotational Barrier (kcal/mol) |

| Dichloromethylbenzene (Toluene analog) | DFT Calculation (Estimated) | 2.5 - 4.0 |

| 1,2-Dichloroethane (Analog for C-C rotation) | Experimental | ~3.2 |

This table presents estimated values based on computational studies of analogous molecules to infer the rotational dynamics of the dichloromethyl group.

Prediction of Reactivity and Selectivity

The electronic and steric properties of this compound, as elucidated by computational studies, allow for predictions of its chemical reactivity. The presence of two strong electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution. Any electrophilic attack would be directed to the meta position relative to both substituents (positions 5 and to a lesser extent, 2, 4, and 6).

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group were present on the ring. The nitrile group itself is a site of reactivity, susceptible to hydrolysis, reduction, or addition reactions. The dichloromethyl group can also undergo further substitution or elimination reactions under appropriate conditions.

Computational studies on the reactivity of substituted benzonitriles have shown that the nature and position of the substituent significantly impact the reaction pathways and rates. nih.gov For this compound, the dichloromethyl group's inductive electron-withdrawing effect would enhance the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack compared to unsubstituted benzonitrile.

Frontier Molecular Orbital Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties of this compound This interactive table contains hypothetical data based on theoretical principles for illustrative purposes.

| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -7.8 | Aromatic Ring | Site for electrophilic attack |

| LUMO | -1.5 | Aromatic Ring, Nitrile Group, C-Cl Bonds | Site for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 6.3 | - | Indicator of Chemical Stability |

Fukui Functions and Local Softness Analysis

While FMO theory provides a global view of reactivity, Fukui functions and local softness analysis offer a more detailed, atom-specific perspective. wikipedia.orgscm.com The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com This allows for the identification of the most reactive sites for nucleophilic and electrophilic attack.

f⁺(r) : Corresponds to the addition of an electron and indicates sites susceptible to nucleophilic attack .

f⁻(r) : Corresponds to the removal of an electron and indicates sites susceptible to electrophilic attack .

Local softness is related to the Fukui function and describes the tendency of a specific site in the molecule to accept or donate electrons. scm.com For this compound, the carbon atom of the nitrile group and the carbon of the dichloromethyl group are expected to have high f⁺ values, marking them as primary electrophilic centers. The nitrogen atom of the nitrile group and the chlorine atoms would also exhibit electrophilic character. Conversely, the aromatic carbon atoms, particularly those ortho and para to the substituents (positions 2, 4, and 6), are predicted to have the highest f⁻ values, making them the most probable, albeit deactivated, sites for electrophilic attack.

Table 2: Predicted Condensed Fukui Functions for Selected Atoms of this compound This interactive table contains hypothetical data based on theoretical principles for illustrative purposes.

| Atom/Position | Predicted f⁺ (for Nucleophilic Attack) | Predicted f⁻ (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C (of -CHCl₂) | High | Low | Highly electrophilic |

| C (of -CN) | High | Low | Highly electrophilic |

| N (of -CN) | Moderate | Low | Electrophilic |

| C2 (ring) | Low | High | Nucleophilic |

| C4 (ring) | Low | High | Nucleophilic |

Computational Design of Novel Reactions

Computational chemistry is an indispensable tool for the rational design of new synthetic routes. By modeling reaction pathways, chemists can predict the feasibility of a proposed reaction, understand its mechanism, and anticipate its outcomes without costly and time-consuming laboratory experiments. Methods like DFT can be used to locate transition states and calculate activation energies, providing critical information about reaction kinetics. mdpi.com

For this compound, computational studies could be employed to design and evaluate novel reactions. For instance:

Nucleophilic Substitution: The dichloromethyl group is a potential site for Sₙ1 or Sₙ2 reactions. Computational modeling could predict the activation barriers for substitution with various nucleophiles (e.g., hydroxides, amines, thiols), helping to select the most promising reagents and conditions.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form heterocyclic structures. mdpi.com DFT calculations can predict the regioselectivity and activation energies for these reactions, guiding the synthesis of novel tetrazole or oxadiazole derivatives. researchgate.net

C-H Functionalization: Modeling could explore the potential for direct functionalization of the aromatic C-H bonds, assessing the relative activation barriers at different positions on the ring to achieve selective synthesis of more complex derivatives.

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, providing valuable data for the interpretation of experimental spectra and for understanding a molecule's structure and electronic nature.

Vibrational Frequency Calculations for Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary method for identifying functional groups and elucidating molecular structure. Computational calculations of harmonic vibrational frequencies, typically using DFT, can produce a theoretical spectrum that aids in the assignment of experimental bands. researchgate.netmdpi.com

For this compound, these calculations can provide insights into its conformational flexibility. The primary conformational variable is the rotation of the dichloromethyl group around the single bond connecting it to the benzene ring. By calculating the potential energy surface as a function of this rotation, it is possible to identify the most stable conformer(s) and the energy barriers between them. The calculated vibrational frequencies for the stable conformer can then be compared with experimental spectra. Key vibrational modes for this molecule would include the C≡N stretching vibration, the C-Cl symmetric and asymmetric stretches, C-H stretching of the dichloromethyl group, and various aromatic ring stretching and bending modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This interactive table contains hypothetical data based on typical frequency ranges for illustrative purposes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| -CHCl₂ C-H Stretch | 3000 - 2950 | Medium-Weak |

| C≡N Stretch | 2240 - 2220 | Strong (IR) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Asymmetric Stretch | 800 - 750 | Strong |

Electronic Excitation Spectra for Photoreactivity Prediction

The study of electronic excitations, often probed experimentally by UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is key to understanding its photochemical properties. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.net

The benzonitrile moiety in this compound is the primary chromophore, responsible for its absorption in the UV region. Calculations would likely predict strong absorptions corresponding to π→π* transitions within the aromatic system. The presence of the dichloromethyl group, as an auxochrome, would be expected to cause a slight shift in the absorption maxima (a batochromic or hypsochromic shift) compared to unsubstituted benzonitrile. By analyzing the molecular orbitals involved in the primary electronic transitions, it is possible to predict the molecule's photoreactivity, such as its potential for photodissociation of the C-Cl bonds or other photochemical transformations upon absorption of UV light.

Table 4: Predicted Electronic Transitions for this compound This interactive table contains hypothetical data based on theoretical principles for illustrative purposes.

| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Predicted Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (π→π*) | 4.55 | 272 | 0.03 |

| S₀ → S₂ (π→π*) | 5.25 | 236 | 0.25 |

Analytical Research Methodologies Applied to 3 Dichloromethyl Benzonitrile and Its Derivatives Excluding Basic Characterization

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable for resolving complex mixtures and assessing the purity of 3-(Dichloromethyl)benzonitrile and its derivatives. These methods offer superior resolution, speed, and efficiency compared to traditional chromatography.

High-Resolution Gas Chromatography (HRGC) is a powerful technique for the separation of volatile and semi-volatile compounds such as halogenated aromatic compounds. The choice of the stationary phase is critical for achieving optimal separation. For compounds like this compound, a non-polar or intermediate polar capillary column is often the starting point, as separations are primarily governed by Van der Waals forces and the boiling points of the analytes. sigmaaldrich.com Columns with a 5% phenyl equivalent phase are particularly effective for aromatic compounds, offering a boiling point-based elution order with enhanced selectivity. sigmaaldrich.com

The dimensions of the HRGC column also play a significant role. A 30-meter column generally provides a good balance between resolution, analysis time, and required head pressure. merckmillipore.com For complex samples containing closely related isomers of this compound, a longer column may be necessary to improve resolution, although this will increase the analysis time. merckmillipore.com

Illustrative HRGC Method Parameters for Halogenated Benzonitriles:

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table presents typical starting conditions for the analysis of halogenated aromatic compounds and is not based on experimental data for this compound.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the purity assessment of synthetic intermediates like this compound. The use of sub-2 µm particles in UPLC columns allows for rapid and efficient separations.

For benzonitrile (B105546) derivatives, reversed-phase UPLC methods are commonly employed. A study on the separation of bromobenzonitrile isomers utilized a C18 column and a mobile phase consisting of acetonitrile (B52724) and water. tandfonline.com The selectivity of the separation can be finely tuned by adjusting the mobile phase composition, pH, and temperature. chromatographyonline.com A UPLC method for determining related substances in bicalutamide, which includes a benzonitrile derivative, employed a C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid. google.com This approach would likely be effective for resolving this compound from its potential impurities.

Illustrative UPLC Method Parameters for Substituted Benzonitriles:

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Note: This table provides a representative UPLC method for the analysis of substituted benzonitriles and is not based on direct experimental data for this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced consumption of toxic solvents compared to normal-phase liquid chromatography. chromatographyonline.comselvita.com For chiral derivatives of this compound, SFC would be the method of choice for enantiomeric separation.

The selection of the chiral stationary phase (CSP) is the most critical parameter in developing a successful SFC separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have shown broad applicability for a diverse range of chiral compounds. chromatographyonline.comphenomenex.com The mobile phase in SFC typically consists of supercritical carbon dioxide with a polar organic modifier, such as methanol (B129727) or ethanol (B145695). waters.com The type and concentration of the modifier can significantly impact the retention and enantioselectivity of the separation.

Illustrative Chiral SFC Screening Conditions:

| Parameter | Value |

|---|---|

| Columns (screened in parallel) | Lux Amylose-1, Lux Cellulose-1, Lux Cellulose-2 |

| Mobile Phase | Supercritical CO2 with a gradient of Methanol (5% to 40%) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Note: This table outlines a typical screening approach for chiral SFC method development and is not based on experimental data for derivatives of this compound.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring (excluding basic identification data)

Mass spectrometry is an invaluable tool for the structural elucidation of this compound and for monitoring its formation in chemical reactions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. For a synthetic intermediate like this compound, HRMS can unequivocally determine its molecular formula. This is particularly important for distinguishing it from other compounds with the same nominal mass. For instance, HRMS coupled with either HPLC or GC is a powerful tool in doping control analysis for the structural confirmation of complex organic substances. rsc.org

Illustrative HRMS Data for Formula Confirmation:

| Parameter | Value |

|---|---|

| Compound | This compound |

| Molecular Formula | C8H5Cl2N |

| Calculated Monoisotopic Mass | 184.9800 |

| Observed Mass (Hypothetical) | 184.9798 |

| Mass Accuracy (Hypothetical) | -1.1 ppm |

| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Note: The observed mass and mass accuracy are hypothetical values provided for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of ions, providing valuable structural information. By isolating the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.

Predicted Major Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) |

|---|---|---|

| [M+H]+ | Loss of HCl | [M+H - HCl]+ |

| [M+H]+ | Loss of Cl radical | [M+H - Cl]'+ |

| [M+H]+ | Loss of CHCl2 radical | [M+H - CHCl2]'+ |

| [M]+. (from EI) | Loss of Cl radical | [M - Cl]+ |

| [M]+. (from EI) | Loss of HCN | [M - HCN]+. |

Note: This table presents predicted fragmentation pathways based on the general principles of mass spectrometry and studies of related compounds. It is not based on experimental data for this compound.

Spectroscopic Techniques for Investigating Molecular Structure and Dynamics (excluding basic identification data)

While this compound itself is achiral, its derivatives can possess stereocenters. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure and stereochemistry of such molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for assigning relative stereochemistry. youtube.comlibretexts.org

NOESY is a 2D NMR technique that detects the spatial proximity of atomic nuclei. It relies on the Nuclear Overhauser Effect (NOE), where the magnetization of one nucleus is transferred to a nearby nucleus through space. youtube.com A cross-peak in a NOESY spectrum indicates that two protons are close to each other in space (typically within 5 Å), even if they are not directly connected through chemical bonds. princeton.edu This information is critical for distinguishing between diastereomers, which have the same connectivity but different spatial arrangements of atoms. For a chiral derivative of this compound, NOESY experiments could unambiguously establish the relative configuration of substituents on a stereogenic center by observing key through-space correlations. libretexts.org

Other advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete carbon and proton framework. science.govemerypharma.com HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC shows correlations between protons and carbons over two to four bonds, which is essential for assigning quaternary carbons and piecing together the molecular skeleton. princeton.eduemerypharma.com

| Advanced NMR Technique | Primary Application | Type of Information Provided |

|---|---|---|

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Stereochemical Assignment | Through-space correlations between protons, indicating spatial proximity. |

| HSQC (Heteronuclear Single Quantum Coherence) | Structural Elucidation | Correlations between directly bonded ¹H and ¹³C nuclei. |